molecular formula C20H25NO3 B6058302 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine

1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine

Cat. No. B6058302
M. Wt: 327.4 g/mol
InChI Key: AACIVLIEZCTXTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine, also known as MFPEP, is a synthetic compound that belongs to the class of piperidine derivatives. It has gained attention in the scientific community due to its potential applications in the field of neuroscience research. MFPEP is a promising compound that can be used to study the mechanisms of various neurological disorders.

Mechanism of Action

The mechanism of action of 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine involves the modulation of dopamine transporters. 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine binds to the dopamine transporter and inhibits its activity, leading to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to enhance cognitive function and improve mood.
Biochemical and Physiological Effects
1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine has been found to have a range of biochemical and physiological effects. It has been shown to enhance the release of dopamine in the prefrontal cortex, which is involved in cognitive function. 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine has also been found to increase the activity of the dopamine transporter, leading to an increase in dopamine levels in the brain. Additionally, 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine in lab experiments is its ability to modulate the activity of the dopamine transporter. This makes it a useful tool for studying the mechanisms of dopamine-related neurological disorders. However, there are also some limitations associated with the use of 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine in lab experiments. For example, its effects on other neurotransmitters and receptors are not well understood, which could limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine. One area of interest is the potential use of 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanisms of action of 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine and its effects on other neurotransmitters and receptors. Finally, the development of more potent and selective 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine analogs could lead to the development of more effective treatments for neurological disorders.

Synthesis Methods

The synthesis of 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine involves the reaction of 2-phenylethylamine with 1-(5-(methoxymethyl)-2-furoyl)piperidine-3-carboxylic acid in the presence of a coupling agent. The reaction leads to the formation of 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine as a white solid with a high yield.

Scientific Research Applications

1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine has been extensively studied for its potential applications in neuroscience research. It has been shown to modulate the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine has also been found to enhance the release of dopamine in the prefrontal cortex, which is associated with cognitive function. These findings suggest that 1-[5-(methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine could be a useful tool for studying the mechanisms of dopamine-related neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

[5-(methoxymethyl)furan-2-yl]-[3-(2-phenylethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3/c1-23-15-18-11-12-19(24-18)20(22)21-13-5-8-17(14-21)10-9-16-6-3-2-4-7-16/h2-4,6-7,11-12,17H,5,8-10,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACIVLIEZCTXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(O1)C(=O)N2CCCC(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[5-(Methoxymethyl)-2-furoyl]-3-(2-phenylethyl)piperidine

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